molecular formula C17H19N5O B11127260 N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide

Cat. No.: B11127260
M. Wt: 309.4 g/mol
InChI Key: ZDHRBEKIMUNQAY-UHFFFAOYSA-N
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Description

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide is a heterocyclic compound that features a triazolopyridine coreThe triazolopyridine moiety is known for its biological activities, including antifungal, antibacterial, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production of this compound can be scaled up using the microwave-mediated synthesis method due to its efficiency and high yield. This method involves a tandem reaction mechanism that is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N5O/c23-17(14-8-3-6-11-18-14)19-12-5-1-2-9-15-20-21-16-10-4-7-13-22(15)16/h3-4,6-8,10-11,13H,1-2,5,9,12H2,(H,19,23)

InChI Key

ZDHRBEKIMUNQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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